molecular formula C8H14N2O4 B1308611 Ser-Pro CAS No. 23827-93-2

Ser-Pro

Cat. No. B1308611
CAS RN: 23827-93-2
M. Wt: 202.21 g/mol
InChI Key: WBAXJMCUFIXCNI-WDSKDSINSA-N
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Description

Ser-Pro Description

Serine-Proline (Ser-Pro) dipeptides are significant in the field of protein chemistry due to their unique hydrogen-bonding patterns observed in protein crystal structures. These motifs are known to form specific hydrogen-bonded rings, which are crucial in the design of peptidomimetics that mimic these patterns. The design of such peptidomimetics involves controlling the backbone flexibility, amino acid chirality, and creating a hydrophobic environment around the intramolecular hydrogen bonds .

Synthesis Analysis

The synthesis of Ser-Pro dipeptide mimics has been explored to create potential inhibitors for the phosphorylation-dependent peptidylprolyl isomerase Pin1, which plays a critical role in cell cycle regulation. Two amide isosteres, representing the cis and trans forms of Ser-Pro, were synthesized using Still-Wittig and Ireland-Claisen rearrangements, respectively. These mimics were synthesized with an overall yield of 20% for the cis mimic and 13% for the trans mimic, both in Boc-protected form suitable for peptide synthesis .

Molecular Structure Analysis

The molecular structure of Ser-Pro is crucial for its function in proteins. For instance, the serine protease subtilisin BPN' has been studied to understand the impact of organic solvents on its catalytic activity. The structure of subtilisin BPN' was determined in varying concentrations of N,N-dimethylformamide (DMF), revealing a rotation of the His64 imidazole ring in 50% DMF. This rotation disrupts the low barrier hydrogen bond between His64 and Asp32, which is essential for the enzyme's activity .

Chemical Reactions Analysis

Ser-Pro motifs are involved in various chemical reactions, particularly in the context of peptide synthesis. Pseudo-prolines (ΨPro) derived from serine, threonine, and cysteine have been used as reversible protecting groups to overcome challenges in peptide chemistry. These cyclic building blocks disrupt β-sheet structures that cause intermolecular aggregation, thus enhancing solubility and coupling kinetics in peptide assembly . Additionally, the synthesis of Ser(PO3R2)-containing peptides has been achieved using protected Boc-Ser(PO3R2)-OH derivatives, which are crucial for the efficient synthesis of phosphopeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ser-Pro are influenced by its conformation and environment. For example, the pro-peptide of subtilisin E, which includes a Ser-Pro motif, acts as an intermolecular chaperone. It assists in the folding of denatured subtilisin E into its active form. The synthetic pro-peptide exhibits strong binding to the mature enzyme, indicating the importance of the Ser-Pro sequence in the specificity of interaction and folding guidance .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Plant Biology .

Summary of the Application

The Pro-197-Ser mutation in the ALS gene is associated with resistance to flucarbazone-sodium in Bromus japonicus, a troublesome weed species .

Methods of Application or Experimental Procedures

The research involved a dose-response analysis and nucleotide sequence alignment of the ALS gene. The results of a malathion pretreatment study showed that B. japonicus might also have remarkable cytochrome P450 monooxygenase (P450)-mediated metabolic resistance .

Results or Outcomes

The resistant ® population exhibited a 120-fold increase in flucarbazone-sodium resistance compared with the susceptible B. japonicus (S) population .

Application in Weed Management

Specific Scientific Field

This application is in the field of Weed Management .

Summary of the Application

The Pro-106-Ser mutation and EPSPS overexpression in Eleusine indica (goosegrass) are associated with resistance to glyphosate, a widely used herbicide .

Methods of Application or Experimental Procedures

The research involved dose-response and shikimate accumulation assays to confirm the resistance of the biotypes. There were no differences in glyphosate absorption, but the resistant biotypes retained up to 62–78% of the herbicide in the treated leaf at 96 h after treatment .

Results or Outcomes

The resistant goosegrass biotypes displayed poor glyphosate translocation. This is the first report of two mechanisms at the target-site level (Pro-106-Ser mutation + EPSPS overexpression) acting together simultaneously against glyphosate .

Application in Biotechnology

Specific Scientific Field

This application is in the field of Biotechnology .

Summary of the Application

Proline/Alanine/Serine (PAS) biopolymers are recombinant polypeptides that resemble polyethylene glycol (PEG) in terms of pronounced hydrophilicity . They are used as fusion partners for biopharmaceuticals to achieve prolonged half-life in vivo .

Methods of Application or Experimental Procedures

The research involved the secretory production of two representative PAS biopolymers as polypeptides in Corynebacterium glutamicum . The biopolymers were purified from the culture supernatant by a simple downstream process .

Results or Outcomes

Yields after purification were up to ≥4 g per liter culture, with potential for further increase by strain optimization as well as fermentation and bioprocess development .

Application in Speech Emotion Recognition

Specific Scientific Field

This application is in the field of Speech Emotion Recognition (SER) .

Summary of the Application

SER systems identify emotions from the human voice in areas such as smart healthcare, driving a vehicle, call centers, automatic translation systems, and human-machine interaction .

Methods of Application or Experimental Procedures

The research involved deep learning techniques for automatic feature extraction in the field of emotion prediction from speech signals .

Results or Outcomes

This study presents a comprehensive review of deep learning techniques, uniqueness, benefits, and their limitations for SER .

Application in Biotechnology

Specific Scientific Field

This application is in the field of Biotechnology .

Summary of the Application

Proline/Alanine/Serine (PAS) biopolymers are recombinant polypeptides that resemble polyethylene glycol (PEG) in terms of pronounced hydrophilicity . They are used as fusion partners for biopharmaceuticals to achieve prolonged half-life in vivo .

Methods of Application or Experimental Procedures

The research involved the secretory production of two representative PAS biopolymers as polypeptides in Corynebacterium glutamicum . The biopolymers were purified from the culture supernatant by a simple downstream process .

Results or Outcomes

Yields after purification were up to ≥4 g per liter culture, with potential for further increase by strain optimization as well as fermentation and bioprocess development .

Application in Analytical Chemistry

Specific Scientific Field

This application is in the field of Analytical Chemistry .

Summary of the Application

Surface-enhanced Raman spectroscopy (SERS) is a powerful analytical technique, which allows quantitative detection of chemical species with molecular specificity and single-molecule sensitivity . These useful properties can be further combined with portable Raman spectrometers which allow SERS to be potentially employed at the point-of-care .

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c9-5(4-11)7(12)10-3-1-2-6(10)8(13)14/h5-6,11H,1-4,9H2,(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAXJMCUFIXCNI-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402478
Record name CHEBI:74820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ser-Pro

CAS RN

23827-93-2
Record name CHEBI:74820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121,000
Citations
ND Amin, NG Ahn, H Jaffe, CA Winters… - Journal of …, 1998 - Soc Neuroscience
… Most phosphorylation occurs in the lys-ser-pro (KSP) repeats in the C-terminal tail domains of NF-H and NF-M. In our previous study, cyclin-dependent kinase 5 (cdk5) was shown to …
Number of citations: 252 www.jneurosci.org
N Gustke, B Steiner, EM Mandelkow, J Biernat… - FEBS …, 1992 - Wiley Online Library
… Without EGTA there is only minor phosphorylation of Ser-Pro motifs, and preliminary results … are inserts absent in htau23 and htau24 so that these molecules have only 6 Ser-Pro motifs. …
Number of citations: 275 febs.onlinelibrary.wiley.com
BS Li, L Zhang, J Gu, ND Amin… - Journal of …, 2000 - Soc Neuroscience
… signaling by the α 1 β 1 integrin-induced activation of cyclin-dependent kinase 5 (cdk5) is involved in neurite outgrowth and human neurofilament protein H (hNF-H) Lys-Ser-Pro (KSP) …
Number of citations: 127 www.jneurosci.org
A Aitken, S Howell, D Jones, J Madrazo… - Journal of Biological …, 1995 - ASBMB
The 14-3-3 protein family has received considerable attention recently in the literature, because of the finding that β and ζ isoforms interact with and activate Raf. We had previously …
Number of citations: 249 www.jbc.org
V Manceau, M Swenson, JP Le Caer, A Sobel… - The FEBS …, 2006 - Wiley Online Library
… We report here that SF1 is phosphorylated on two major adjacent Ser-Pro motifs (hereafter called the SPSP motif). We show that the protein kinase KIS can interact with SF1 through its …
Number of citations: 69 febs.onlinelibrary.wiley.com
CS Hill, JM Rimmer, BN Green, JT Finch… - The EMBO …, 1991 - embopress.org
… Phosphorylation in spermatids,and probably at fertilization, occurs at repeated -Ser-Pro-X-… Key words: chromatin/electrospray mass spectrometry/ histones/phosphorylation/-Ser-Pro-X-…
Number of citations: 136 www.embopress.org
Y Zhang, CA Beck, A Poletti, DP Edwards… - Molecular …, 1995 - academic.oup.com
… All of these sites are within Ser-Pro motifs, and Ser”’ IS present only in PR-B. Additionally, these sites as a group were observed to be distinct from basal sites by their slower kinetics of in…
Number of citations: 107 academic.oup.com
JP Gou, T Gotow, PA Janmey, JF Leterrier - Medical and Biological …, 1998 - Springer
… -serine-proline (Lys-Ser-Pro) motifs of the neurofilament … two (activation) Lys-Ser-Pro motifs. Electron microscopy reveals an … of the phosphorylable Lys-Ser-Pro domains of neurofilament …
Number of citations: 75 link.springer.com
ZS Nagy, Y Wang, RA Erwin-Cohen… - Journal of leukocyte …, 2002 - academic.oup.com
… Several serine kinases have been demonstrated to phosphorylate the Pro-Met-Ser-Pro (… the transactivation domain located within a Pro-Ser-Pro (PSP) motif that lacks the invariant …
Number of citations: 53 academic.oup.com
J Way, MR Hellmich, H Jaffe, B Szaro… - Proceedings of the …, 1992 - National Acad Sciences
… copies of the sequence motif Lys-Ser-Pro. The Lys-Ser-Pro domain is similar to that of … Except for these Lys-SerPro motifs, there is surprisingly little structural similarity between the …
Number of citations: 76 www.pnas.org

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